molecular formula C17H12BrF3N2OS B2539568 5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1226436-03-8

5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B2539568
CAS No.: 1226436-03-8
M. Wt: 429.26
InChI Key: JAXYCPQGACOXJC-UHFFFAOYSA-N
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Description

This product is the chemical compound 5-(4-Bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole ( 1226436-03-8), a specialized trisubstituted imidazole derivative provided for research and development purposes . The compound has a molecular formula of C 17 H 12 BrF 3 N 2 OS and a molecular weight of 429.26 g/mol . Its structure features a bromophenyl group and a trifluoromethoxyphenyl group attached to the central imidazole ring, which is further modified with a methylsulfanyl (methylthio) substituent . As part of the imidazole chemical class, this compound is of significant interest in medicinal and agrochemical research . The imidazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities . Derivatives of imidazole are extensively documented in scientific literature for their potential pharmacological properties, including antibacterial, antitumor, antifungal, antiviral, and anti-inflammatory activities . The presence of both bromine and trifluoromethoxy substituents on this molecule may enhance its potential as a key intermediate in the synthesis of more complex bioactive molecules or as a candidate for high-throughput screening in drug discovery campaigns . Researchers can utilize this compound to explore new therapeutic agents or to study structure-activity relationships (SAR). This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-bromophenyl)-2-methylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrF3N2OS/c1-25-16-22-10-15(11-2-4-12(18)5-3-11)23(16)13-6-8-14(9-7-13)24-17(19,20)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXYCPQGACOXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and perform a series of reactions including bromination, thiolation, and imidazole formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while substitution of the bromine atom could result in various substituted phenyl derivatives.

Scientific Research Applications

5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied. Detailed studies involving molecular docking and biochemical assays are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
Target Compound : 5-(4-Bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole 5: 4-BrPh; 2: SCH₃; 1: 4-CF₃OPh 449.25 (estimated) Balanced lipophilicity, potential enzyme inhibition N/A
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole 2: S-benzyl 505.35 Higher lipophilicity due to benzyl group; research use in medicinal chemistry
5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione 2: Thione (S); 1: 4-ClPh N/A Thione group enhances hydrogen bonding; antimicrobial activity studied
2-Chloro-5-(2,6-difluorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole 2: Cl; 5: 2,6-F₂Ph N/A Increased electrophilicity; potential CNS-directed therapies
4-Chloro-1-(4-(trifluoromethoxy)phenyl)-5-(2,3,6-trifluorophenyl)-1H-imidazole 4: Cl; 5: 2,3,6-F₃Ph N/A Fluorine atoms improve metabolic stability; anticancer applications
5-(4-Bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol 2: SH; 1: alkoxypropyl N/A Thiol group enables disulfide formation; solubility enhanced by alkoxy chain

Functional Group Impact on Bioactivity

  • Imidazole Core : Essential for binding to biological targets. Replacement with oxazole (e.g., compound 33 in ) reduced activity 4-fold, while phenyl substitution abolished activity entirely .
  • Trifluoromethoxy Group : Enhances metabolic stability and lipophilicity compared to methoxy or unsubstituted phenyl groups (e.g., 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole in ) .
  • Sulfanyl vs. Thione : Methylsulfanyl (SCH₃) in the target compound offers moderate hydrophobicity, whereas thione (C=S) in analogues (e.g., CAS 1105190-16-6) may improve hydrogen-bonding capacity .

Physicochemical Properties

  • Melting Points : Analogues like 2-(4-(Bromomethyl)phenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole () exhibit melting points of 152–154°C, suggesting similar crystalline stability for the target compound .

Biological Activity

5-(4-Bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article reviews the biological activity of this compound, synthesizing data from various studies, case reports, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H14BrF3N4OS
  • Molecular Weight : 507.33 g/mol
  • CAS Number : 352692-53-6

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of bromine, trifluoromethoxy, and methylsulfanyl groups are particularly noteworthy as they may influence the compound's interaction with biological targets.

Antitumor Activity

Research indicates that imidazole derivatives, including the target compound, exhibit notable antitumor activity. A study evaluated various imidazole derivatives against different cancer cell lines, demonstrating that certain structural modifications significantly enhance antiproliferative effects.

Case Study: Antiproliferative Effects

In a comparative study, the compound was tested against three cancer cell lines: A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Comparison to Control
5-(4-Bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazoleA54918.53Comparable to 5-FU
5-(4-Bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazoleSGC-790110.96Stronger than MTX
5-(4-Bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazoleHeLa4.07Significantly more effective than controls

The selectivity index indicated that normal cells exhibited a tolerance significantly higher than tumor cells, suggesting a favorable therapeutic window for this compound .

The mechanism by which this compound induces apoptosis in cancer cells involves the modulation of apoptotic proteins. Specifically, it was observed that treatment with the compound increased the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels in a time-dependent manner. This shift promotes apoptosis in cancer cells, highlighting its potential as an antitumor agent .

Antibacterial Activity

In addition to its antitumor properties, some studies have explored the antibacterial potential of imidazole derivatives. Preliminary investigations suggest that compounds similar to 5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole may possess antibacterial activity against various pathogens.

A study focused on analogues of imidazole compounds indicated that structural features such as aryl rings and electron-withdrawing groups are critical for antibacterial efficacy. The presence of these features in our target compound suggests potential antibacterial applications .

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